N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide
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Overview
Description
N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a dioxothiolan ring, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-methoxybenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.
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Introduction of the Dioxothiolan Ring: : The dioxothiolan ring is introduced through a cyclization reaction. This involves the reaction of a thiol with a suitable dihalide under basic conditions to form the dioxothiolan ring.
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Attachment of the Methoxyphenylmethyl Group: : The final step involves the alkylation of the benzamide core with 4-methoxybenzyl chloride in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxothiolan ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl groups in the benzamide core, potentially converting them to alcohols.
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Substitution: : The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential biological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new pharmaceuticals.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. The dioxothiolan ring and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide
- N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)benzamide
Uniqueness
Compared to similar compounds, N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide is unique due to the presence of both methoxy groups and the dioxothiolan ring. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C20H23NO5S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H23NO5S/c1-25-17-9-7-15(8-10-17)13-21(16-11-12-27(23,24)14-16)20(22)18-5-3-4-6-19(18)26-2/h3-10,16H,11-14H2,1-2H3 |
InChI Key |
PBRXRDHAQNDLFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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